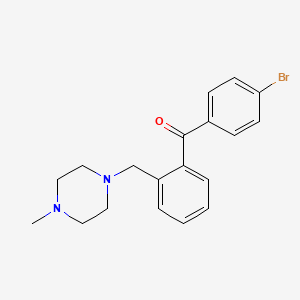

4'-溴-2-(4-甲基哌嗪甲基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

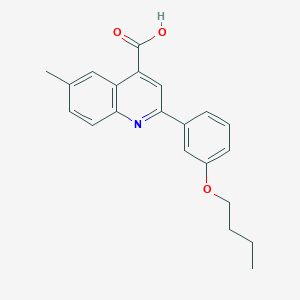

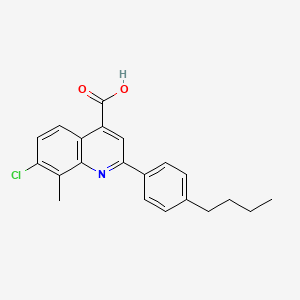

The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with a bromine atom and a 4-methylpiperazine moiety attached to its structure. Benzophenone derivatives are known for their utility in various chemical reactions and as intermediates in the synthesis of complex organic molecules. The presence of the bromine atom makes it a potential candidate for further functionalization through nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of related benzophenone derivatives typically involves halogenation, where a bromine atom is introduced into the benzophenone framework. For instance, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid involves α-bromination followed by amination . These methods suggest that the synthesis of "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" could potentially be achieved through a similar bromination strategy followed by the introduction of the 4-methylpiperazine group.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with the potential for various substituents to introduce steric and electronic effects. For example, in the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the 4-bromobenzylidene group is disordered over two orientations, indicating the flexibility that substituents can introduce into the benzophenone core . This suggests that "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" may also exhibit structural complexity due to its substituents.

Chemical Reactions Analysis

Benzophenone derivatives are versatile in chemical reactions. The bromine atom in such compounds is typically reactive and can participate in further chemical transformations. For example, α-bromo derivatives of benzophenone have been used to synthesize various azaheterocycles . The presence of the bromine atom in "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" suggests that it could undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their substituents. For instance, the introduction of methoxy groups in 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone affects its solubility and reactivity . The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is likely to have unique properties due to the presence of the 4-methylpiperazine group, which could influence its boiling point, melting point, solubility, and reactivity in chemical reactions.

科学研究应用

合成与化学反应

- 萘衍生物的形成:与查询化合物相关的 2-(溴甲基)苯甲酮可以通过在四氯甲烷中与烯烃或炔烃双亲二烯体加热来转化为萘衍生物。该反应涉及通过相邻羰基取代溴化物来生成 1-苯基异苯并呋喃,然后进行环加成和芳构化 (Faragher & Gilchrist, 1976).

荧光性质

- 合成和荧光:与查询化学物质密切相关的化合物 1-溴-4-(2,2-二苯基乙烯基)苯在溶液和固态中均表现出显着的荧光性质,表明在发光材料中具有潜在应用 (梁左奇,2015).

抗肿瘤活性

- 对肿瘤发展的评估:苯甲酮的衍生物,例如 4-苄基-吗啉-2-羧酸 N'-[2-(4-苯甲酰-苯氧基)-乙酰基]-酰肼,已被合成并评估了对各种类型的肿瘤细胞的抗增殖活性,表明在癌症研究中的潜在应用 (Al‐Ghorbani 等人,2017).

光聚合和交联

- 在光引发剂和交联剂中的应用:苯甲酮衍生物用于制备丙烯酸聚合的光引发剂和光裂解蛋白质交联剂,表明它们在材料科学和生物化学中的作用 (Sibi, 2000).

新型化合物的合成

- 衍生物的有效途径:苯甲酮的各种衍生物,如 4-[(2-氨基乙氧基)甲基]苯甲酮,已通过不同的途径合成,这可能对新化学实体的开发产生影响 (Tang, Zhu, & Luo, 2006).

环境影响

- 水处理中溴化产物的形成:苯甲酮-4(一种相关化合物)在溴离子存在下进行氯化处理期间形成溴化产物,突出了水处理过程中环境因素 (Xiao 等人,2014).

属性

IUPAC Name |

(4-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWNYNGALKAJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643871 |

Source

|

| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-03-4 |

Source

|

| Record name | (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)